molecular formula C2H6N2OS B8649084 Formaldehyde;thiourea CAS No. 25104-08-9

Formaldehyde;thiourea

Katalognummer: B8649084
CAS-Nummer: 25104-08-9
Molekulargewicht: 106.15 g/mol
InChI-Schlüssel: ZNNYSTVISUQHIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Formaldehyde;thiourea is synthesized through the condensation reaction of thiourea and formaldehyde in an acidic medium . The reaction typically involves the following steps:

    Mixing: Thiourea and formaldehyde are mixed in a specific molar ratio.

    Acidification: An acidic catalyst, such as hydrochloric acid, is added to the mixture to initiate the condensation reaction.

    Heating: The mixture is heated to a specific temperature to facilitate the reaction.

    Polymerization: The reaction mixture is allowed to polymerize, forming the thiourea formaldehyde resin.

Industrial Production Methods

In industrial settings, the production of thiourea formaldehyde resins involves large-scale reactors where the reactants are continuously fed and the reaction conditions are carefully controlled to ensure consistent product quality . The process may also include additional steps such as purification and drying to obtain the final resin product.

Analyse Chemischer Reaktionen

Types of Reactions

Formaldehyde;thiourea undergoes various chemical reactions, including:

    Condensation: The primary reaction for the formation of the resin.

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Substitution: The resin can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of thiourea formaldehyde involves its ability to form strong covalent bonds with various substrates. This property makes it an effective adhesive and cross-linking agent. The molecular targets and pathways involved in its action include:

Vergleich Mit ähnlichen Verbindungen

Formaldehyde;thiourea can be compared with other similar compounds, such as:

    Urea Formaldehyde: Similar in structure but contains urea instead of thiourea.

    Melamine Formaldehyde: Contains melamine instead of thiourea.

Uniqueness

This compound is unique due to its sulfur content, which imparts specific properties such as enhanced chemical resistance and thermal stability compared to urea formaldehyde and melamine formaldehyde resins .

List of Similar Compounds

Eigenschaften

CAS-Nummer

25104-08-9

Molekularformel

C2H6N2OS

Molekulargewicht

106.15 g/mol

IUPAC-Name

formaldehyde;thiourea

InChI

InChI=1S/CH4N2S.CH2O/c2-1(3)4;1-2/h(H4,2,3,4);1H2

InChI-Schlüssel

ZNNYSTVISUQHIF-UHFFFAOYSA-N

Kanonische SMILES

C=O.C(=S)(N)N

Verwandte CAS-Nummern

25104-08-9

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.